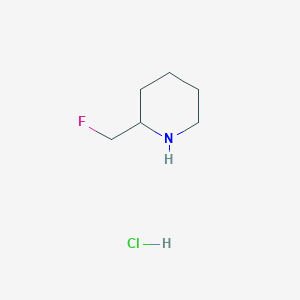

2-(Fluoromethyl)piperidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Fluoromethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in numerous pharmaceuticals and natural products. The addition of a fluoromethyl group to the piperidine ring enhances its chemical properties, making it a valuable compound for various applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluoromethyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

化学反应分析

Types of Reactions: 2-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to other piperidine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

科学研究应用

Pharmaceutical Applications

1. Drug Development

2-(Fluoromethyl)piperidine hydrochloride serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique fluoromethyl group enhances the pharmacological properties of compounds, making it useful in developing drugs targeting various neurological disorders, such as depression and anxiety .

2. Mechanism of Action Studies

Research indicates that compounds derived from this compound exhibit activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors. This property is crucial for treating conditions like neuropathic pain, fibromyalgia, and major depressive disorders .

3. Case Studies

- A study demonstrated the effectiveness of a derivative of this compound in alleviating symptoms of chronic pain, showcasing its potential in pain management therapies .

- Another case highlighted its role in enhancing the efficacy of existing treatments for affective disorders by improving neurotransmitter availability in the synaptic cleft .

Organic Synthesis

1. Versatile Intermediate

The compound is utilized as an intermediate in various organic synthesis reactions. Its reactivity allows it to participate in C–N bond formation and other coupling reactions essential for synthesizing complex organic molecules .

2. Synthesis Pathways

The synthesis typically involves multi-step processes that ensure high purity suitable for research and industrial applications. This includes methods such as ring-opening reactions and cross-coupling techniques .

Biochemical Research

1. Receptor Binding Studies

Researchers employ this compound to investigate receptor binding affinities, providing insights into its biological interactions. This research aids in understanding the drug's mechanism at a molecular level and its potential therapeutic effects .

2. Analytical Chemistry

The compound is also utilized as a standard in analytical methods, facilitating the detection and quantification of related compounds within complex mixtures. This application is critical for quality control across various industries, including pharmaceuticals and agrochemicals .

Agrochemical Formulations

Due to its chemical properties, this compound is explored for use in agrochemicals, enhancing crop protection products' effectiveness while minimizing environmental impact .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Building block for drugs targeting neurological disorders; serotonin and norepinephrine inhibitors |

| Organic Synthesis | Intermediate for complex organic molecule synthesis; participates in coupling reactions |

| Biochemical Research | Receptor binding studies; analytical standard for quality control |

| Agrochemical | Enhances efficacy of crop protection products |

作用机制

The mechanism of action of 2-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Piperidine: The parent compound without the fluoromethyl group.

N-Methylpiperidine: A derivative with a methyl group instead of a fluoromethyl group.

2-(Chloromethyl)piperidine: A similar compound with a chloromethyl group.

Uniqueness: 2-(Fluoromethyl)piperidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and other fields.

生物活性

2-(Fluoromethyl)piperidine hydrochloride is a piperidine derivative characterized by the presence of a fluoromethyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmission and receptor interactions. The structural modifications introduced by the fluoromethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

- Molecular Formula : C₆H₁₃ClFN

- Molecular Weight : 153.63 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary studies suggest interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The presence of the fluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Neurotransmitter Interaction

Research indicates that this compound may act as a modulator of neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential applications in treating neurological disorders. The compound has been studied for its effects on various receptor subtypes, although specific binding affinities remain to be fully characterized .

Anticancer Potential

Recent studies have highlighted the role of piperidine derivatives in cancer therapy. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, modifications at the piperidine ring have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle disruption .

Comparative Analysis with Related Compounds

A comparison of this compound with other structurally related compounds illustrates its unique properties:

| Compound | Structural Feature | Unique Properties |

|---|---|---|

| This compound | Fluoromethyl group | Potentially influences neurotransmitter systems |

| 2-(Trifluoromethyl)piperidine hydrochloride | Trifluoromethyl group | Higher lipophilicity and altered reactivity |

| N-Methylpiperidine | No halogen substituents | Simpler structure; different pharmacological profile |

| 4-Fluoropiperidine | Fluorine at position four | Variation in binding affinity due to positional change |

Case Studies

- Neuropharmacological Studies : A study investigated the effects of various piperidine derivatives on dopamine receptors, revealing that modifications at the nitrogen atom could enhance receptor affinity and selectivity. This suggests that this compound may also exhibit similar properties, warranting further investigation into its neuropharmacological potential .

- Anticancer Activity : In vitro studies have demonstrated that certain piperidine derivatives induce apoptosis in cancer cell lines through mitochondrial pathways. The introduction of a fluoromethyl group has been hypothesized to enhance these effects, making this compound a candidate for further exploration in cancer therapeutics .

属性

CAS 编号 |

886216-73-5 |

|---|---|

分子式 |

C6H12FN |

分子量 |

117.16 g/mol |

IUPAC 名称 |

2-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 |

InChI 键 |

VMMNQROZBNSKSB-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CF.Cl |

规范 SMILES |

C1CCNC(C1)CF |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。